N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorosulfonic acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with protein residues, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Acetochlor: 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.
Metolachlor: 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide.
Alachlor: 2-chloro-2’,6’-diethyl-N-(methoxymethyl)acetanilide .
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-6-15-9-7-8-12(2)18(15)19-23(20,21)17-11-14(4)13(3)10-16(17)22-5/h7-11,19H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBUFXVCXCTWHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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